molecular formula C24H40O21 B1212736 D-maltotetraono-1,5-lactone

D-maltotetraono-1,5-lactone

Cat. No. B1212736
M. Wt: 664.6 g/mol
InChI Key: FAUZEDDJHGPBJZ-CAFMPJKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-maltotetraono-1,5-lactone is a tetrasaccharide. It derives from a D-glucono-1,5-lactone.

Scientific Research Applications

1. Gelation of Myofibrillar Protein

D-maltotetraono-1,5-lactone has been used in the study of acid-induced gelation of myofibrillar proteins at low temperatures. The research by Ngapo, Wilkinson, and Chong (1996) in "Meat Science" demonstrates how 1,5-glucono-δ-lactone, a related compound, can modify the characteristics of myofibrillar gels, impacting their Young's modulus and springiness, particularly when used with sodium chloride or tetrasodium pyrophosphate (Ngapo, Wilkinson, & Chong, 1996).

2. Interactions with Water

Studies on the interconversion and interactions of D-glucono-1,5-lactone, a structurally similar lactone, in water have been conducted. Combes and Birch (1988) in "Food Chemistry" explored the stability and hydrolysis behaviors of this lactone and its derivatives in aqueous solutions, providing insights into the lactone's chemical properties and reactions (Combes & Birch, 1988).

3. Crystal Structure Analysis

The crystal structure of lactone complexes, like the δ-lactone derived from tetra-N-acetylchitotetraose, has been analyzed to understand molecular interactions. Ford et al. (1974) in "Journal of Molecular Biology" investigated the binding of such lactones to lysozyme, revealing aspects of enzyme catalysis and molecular conformations (Ford et al., 1974).

4. Synthesis and Use as Chiral Building Blocks

D-maltotetraono-1,5-lactone and related compounds have been used in the synthesis of chiral building blocks for complex molecules. Wu et al. (2009) in "Tetrahedron" showcased how D-glucono-1,5-lactone can be transformed into chiral components for constructing molecules like verbalactone and exophilin A (Wu et al., 2009).

properties

Molecular Formula

C24H40O21

Molecular Weight

664.6 g/mol

IUPAC Name

(3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-one

InChI

InChI=1S/C24H40O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-20,22-37H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,22-,23-,24-/m1/s1

InChI Key

FAUZEDDJHGPBJZ-CAFMPJKLSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC(=O)[C@@H]([C@H]4O)O)CO)CO)CO)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(=O)C(C4O)O)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(=O)C(C4O)O)CO)CO)CO)O)O)O)O

Origin of Product

United States

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